molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B595426
CAS-Nummer: 1359655-87-0
Molekulargewicht: 208.192
InChI-Schlüssel: NGXRVKIDBAOAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyridine compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that imidazo-pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes. For instance, derivatives based on the imidazo-pyridine scaffold have been evaluated for urease inhibition, which is crucial in treating infections caused by urease-producing bacteria.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it versatile in synthesizing more complex molecules.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Case Study 2: Urease Inhibition

In vitro studies revealed that derivatives of this compound effectively inhibited urease activity. The study utilized kinetic analysis to determine the inhibition mechanism and found that the compound could serve as a lead for developing new urease inhibitors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
Urease InhibitionEffective inhibition observed
Anticancer PotentialInduction of apoptosis in cancer cells

Biologische Aktivität

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • Structural Characteristics : The compound features a fluorinated imidazo-pyridine structure, which contributes to its unique pharmacological properties. The presence of the ethyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may modulate the activity of kinases and phosphatases, influencing cell signaling and proliferation .
  • Receptor Modulation : It interacts with receptors such as GABA_A, which are implicated in neurotransmission and have potential roles in anxiety and seizure disorders. This modulation can lead to therapeutic effects in neurological conditions .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against Streptococcus pneumoniae, where it acts by inhibiting cell division mechanisms similar to Vitamin K3 .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for tumorigenesis and cancer progression, making the compound a candidate for further development in cancer therapy.
  • Antituberculosis Activity : Preliminary studies suggest that it may also possess antituberculosis properties, acting as a scaffold for the development of new drugs aimed at combating multidrug-resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
This compoundFluoro group at 6-positionAnticancer, Antimicrobial
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine substitutionPotential anticancer properties
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateTrifluoromethyl groupEnhanced biological activity

This table highlights that while many derivatives exhibit biological activity, the unique fluorination in this compound may enhance its efficacy and selectivity against specific targets.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against S. pneumoniae, demonstrating significant inhibition of bacterial growth and cell division through targeted action on FtsZ protein .
  • Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 and HeLa cells. These findings suggest potential applications in cancer therapeutics .

Eigenschaften

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRVKIDBAOAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Fluoropyridine-2-amine (1 g, 8.92 mmol) and ethyl 2,3-dichloro-3-oxopropanoate (39.6 g, 10.7 mmol, 5% in benzene) were added to a flask along with 75 mL of ethanol and stirred overnight at ambient temperature. The material was purified on Silica gel using methanol and ethyl acetate (Rf=0.4 in 5% MeOH/ethyl acetate) to provide 110 mg of the desired compound as a waxy solid, 95% pure by LC. MS (ES+APCI) m/z=209.2 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.